molecular formula C8H13N3O2 B13291663 Propan-2-yl 3-amino-1-methyl-1H-pyrazole-5-carboxylate

Propan-2-yl 3-amino-1-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B13291663
M. Wt: 183.21 g/mol
InChI Key: AXYDYTBINRRQCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propan-2-yl 3-amino-1-methyl-1H-pyrazole-5-carboxylate is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. The specific structure of this compound makes it an interesting subject for various chemical and biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 3-amino-1-methyl-1H-pyrazole-5-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid with isopropyl alcohol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride . The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 3-amino-1-methyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, alcohols, and substituted pyrazoles, which can be further utilized in various chemical and pharmaceutical applications .

Scientific Research Applications

Propan-2-yl 3-amino-1-methyl-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Propan-2-yl 3-amino-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. In medicinal applications, it may exert its effects by interfering with cellular signaling pathways, leading to therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-methyl-1H-pyrazole-5-carboxylic acid: Similar structure but lacks the isopropyl ester group.

    1-Methyl-3-nitro-1H-pyrazole-5-carboxylate: Contains a nitro group instead of an amino group.

    Propan-2-yl 3-nitro-1-methyl-1H-pyrazole-5-carboxylate: Similar structure with a nitro group instead of an amino group.

Uniqueness

Propan-2-yl 3-amino-1-methyl-1H-pyrazole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and an ester group allows for diverse chemical modifications and potential therapeutic applications .

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

propan-2-yl 5-amino-2-methylpyrazole-3-carboxylate

InChI

InChI=1S/C8H13N3O2/c1-5(2)13-8(12)6-4-7(9)10-11(6)3/h4-5H,1-3H3,(H2,9,10)

InChI Key

AXYDYTBINRRQCP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CC(=NN1C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.